Oxazin-4-one

Descripción general

Descripción

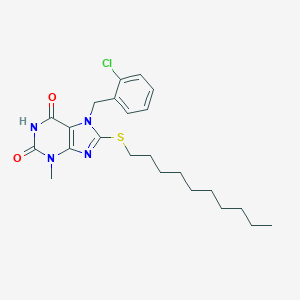

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazin-4-one is a specific type of oxazine .

Synthesis Analysis

A facile and efficient synthesis of bicyclic 1,3-oxazin-4-ones, 2,3,6,7-tetrahydrocyclopenta[e]-1,3-oxazin-4-ones and 2,3,5,6,7,8-hexahydro-4H-benzo[e]-1,3-oxazin-4-ones, has been achieved via an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . This method features good yields, broad substrate scope, mild reaction conditions, and scalability .

Molecular Structure Analysis

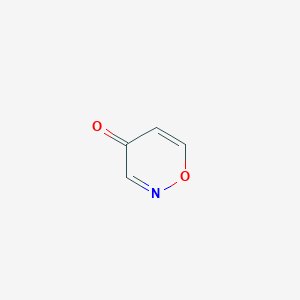

The molecular formula of this compound is C4H3NO2 . The InChI representation is InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H . The Canonical SMILES representation is C1=CON=CC1=O .

Chemical Reactions Analysis

This compound can be synthesized through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4 - benzo [d] [1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 97.07 g/mol . It has a topological polar surface area of 38.7 Ų . It has a complexity of 137 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Oxazin-4-one derivatives, particularly 4H-benzo[d][1,3]oxazin-4-ones, are pivotal in the synthesis of heterocyclic compounds. These compounds serve as key intermediates in the production of more complex heterocycles, such as quinazolin-4(3H)-ones, which have demonstrated diverse biological activities . The one-pot synthesis methods developed for these derivatives highlight their significance in streamlining chemical processes and enhancing efficiency in medicinal chemistry.

Biological Activity and Drug Development

The structural motif of this compound is found in many biologically active molecules. For instance, certain derivatives have shown hypolipidemic activity, which can be leveraged in developing treatments for lipid disorders . Additionally, some this compound compounds have demonstrated potential as protease inhibitors, particularly against human leukocyte elastase, suggesting their use in treating diseases characterized by tissue degeneration .

Catalysis and Reaction Optimization

Innovative synthetic routes for this compound derivatives involve catalysis, such as the Ir-catalyzed one-pot reactions. These methods offer mild reaction conditions and good yields, making them attractive for industrial applications where process optimization is crucial . The scalability of these reactions also underscores their potential for large-scale production.

Direcciones Futuras

Future research could focus on improving the synthesis process of Oxazin-4-one and its derivatives, exploring their potential applications, and investigating their safety and environmental impact. The development of new synthetic methods could also expand the range of possible structures and properties .

Mecanismo De Acción

Target of Action

Oxazin-4-one, also known as 4H-benzo[d][1,3]this compound, is a heterocyclic compound with a six-membered oxazine ring fused with a benzene ring Benzoxazines, a class of compounds to which this compound belongs, have been reported to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that this compound may interact with multiple targets, including enzymes, receptors, and cellular structures involved in these biological processes.

Mode of Action

It’s worth noting that benzoxazines, including this compound, are known to inhibit interleukin-1, a key mediator of inflammation This suggests that this compound may exert its anti-inflammatory effects by interacting with and inhibiting this cytokine

Biochemical Pathways

For instance, the anti-inflammatory activity of benzoxazines may involve the inhibition of pro-inflammatory pathways mediated by interleukin-1 . Similarly, the antifungal and antibacterial activities of benzoxazines suggest that they may interfere with the biochemical pathways essential for the growth and survival of fungi and bacteria .

Result of Action

Based on the reported pharmacological activities of benzoxazines, this compound may exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines . It may also inhibit the growth of fungi and bacteria, suggesting potential antimicrobial effects

Propiedades

IUPAC Name |

oxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKNUIVDQMARCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594067 | |

| Record name | 4H-1,2-Oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73696-35-2 | |

| Record name | 4H-1,2-Oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

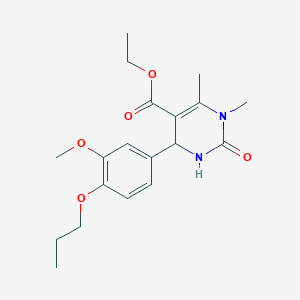

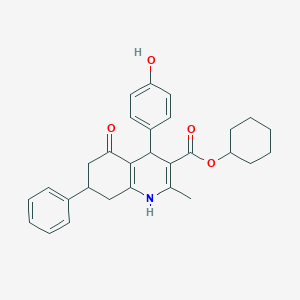

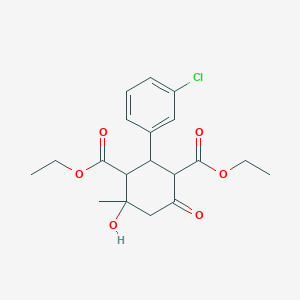

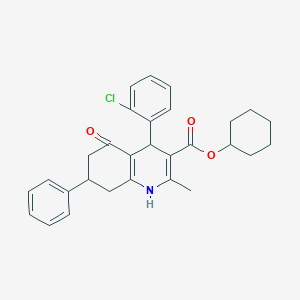

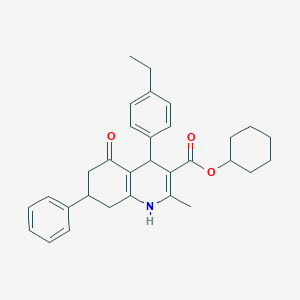

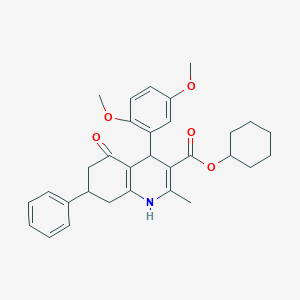

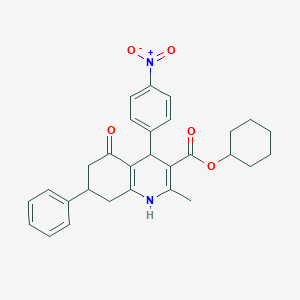

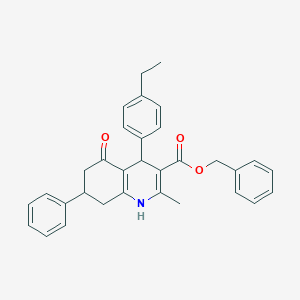

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404550.png)

![Benzyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B404556.png)

![4-[5-Methyl-3-(5-methyl-furan-2-yl)-benzofuran-2-yl]-butan-2-one oxime](/img/structure/B404559.png)